6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride 6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577639
InChI: InChI=1S/C8H15NO.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7,10H,1-5,9H2;1H
SMILES: C1C(CC12CC(C2)O)CN.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride

CAS No.:

Cat. No.: VC13577639

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 6-(aminomethyl)spiro[3.3]heptan-2-ol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7,10H,1-5,9H2;1H
Standard InChI Key PTXJAARVTXHQFI-UHFFFAOYSA-N
SMILES C1C(CC12CC(C2)O)CN.Cl
Canonical SMILES C1C(CC12CC(C2)O)CN.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride (molecular formula: C8H16ClNO\text{C}_8\text{H}_{16}\text{ClNO}) features a spiro[3.3]heptane core, where two cyclopropane rings share a single carbon atom. The aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) is appended at the 6-position, while the 2-position bears a hydroxyl group (OH-\text{OH}), which is protonated as a hydrochloride salt to enhance solubility . The spirocyclic framework imposes significant steric constraints, influencing both conformational flexibility and intermolecular interactions .

Spectroscopic and Computational Data

Key structural descriptors include:

  • SMILES: C1C(CC12CC(C2)O)CN.Cl\text{C1C(CC12CC(C2)O)CN.Cl}

  • InChIKey: PTXJAARVTXHQFI-UHFFFAOYSA-N\text{PTXJAARVTXHQFI-UHFFFAOYSA-N}

  • Molecular Weight: 177.67 g/mol

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification :

Adductm/zPredicted CCS (Ų)
[M+H]+142.12265138.1
[M+Na]+164.10459138.3
[M-H]-140.10809134.9

These values assist in distinguishing protonated, sodiated, and deprotonated forms during analytical characterization .

Synthesis and Preparation

Retrosynthetic Considerations

Physicochemical Profile

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base, facilitating handling in biological assays. Stability studies indicate decomposition above 150C150^\circ\text{C}, with hygroscopic tendencies requiring anhydrous storage .

Acid-Base Behavior

The aminomethyl group (pKa9.5\text{p}K_a \approx 9.5) and hydroxyl group (pKa12\text{p}K_a \approx 12) confer pH-dependent solubility, with protonation states affecting membrane permeability in drug delivery applications.

Chemical Reactivity and Functionalization

Amino Alcohol Reactivity

The dual functionality enables participation in:

  • Acylation: Reaction with acetyl chloride to form amide derivatives.

  • Oxidation: Selective oxidation of the hydroxyl group to ketones using Jones reagent.

  • Cyclization: Intramolecular nucleophilic attack to generate heterocyclic scaffolds.

Salt Formation and Coordination Chemistry

The hydrochloride salt can undergo anion exchange with silver nitrate or sodium bicarbonate, altering crystallization dynamics. Transition metal complexes (e.g., with Cu(II) or Zn(II)) have been hypothesized to exhibit catalytic activity, though experimental validation is pending.

Applications in Drug Discovery and Material Science

Medicinal Chemistry

The spiro[3.3]heptane core is prized for its:

  • 3D Complexity: Mimics bioactive conformations of natural products.

  • Stereochemical Diversity: Supports generation of enantiopure libraries for high-throughput screening .

Polymer and Catalyst Design

Rigid spirocyclic structures can impart thermal stability to polymers or serve as ligands in asymmetric catalysis, though these applications remain exploratory.

Future Research Directions

Synthetic Methodology Development

  • Flow Chemistry: Continuous processing to enhance cyclopropanation efficiency.

  • Biocatalytic Routes: Enzymatic desymmetrization for enantioselective synthesis.

Biological Target Identification

  • Proteomics Screening: Affinity purification mass spectrometry to map protein interactions.

  • In Vivo Toxicity Studies: Rodent models to assess acute and chronic effects.

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